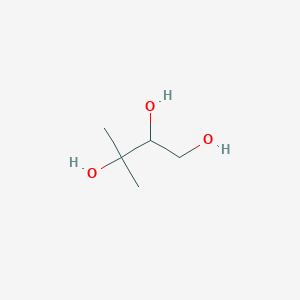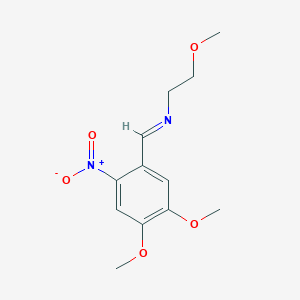
methyl 4-acetyloxy-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-acetyloxy-2-hydroxybenzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.1840 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of both acetoxy and hydroxy functional groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyloxy-2-hydroxybenzoate typically involves the acetylation of 4-hydroxybenzoic acid. The procedure includes the following steps :
Reactants: 2 g of dry 4-hydroxybenzoic acid and 3 g (3 mL) of acetic anhydride.
Catalyst: 1 drop of concentrated sulfuric acid.
Reaction Conditions: The mixture is warmed on a water bath to about 50-60ºC with stirring for about 15 minutes.
Isolation: The mixture is allowed to cool, and 30 mL of water is added. The precipitate is filtered and recrystallized from ethanol-water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-acetyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-hydroxybenzoic acid.
Oxidation: 4-acetoxy-2-oxo-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
methyl 4-acetyloxy-2-hydroxybenzoate has several applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-acetyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the acetoxy group.
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but the hydroxy group is in the ortho position.
Methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
methyl 4-acetyloxy-2-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 |
Clave InChI |
JHRDMZGPWYFOFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)




![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)




![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)

